molecular formula C11H13Cl3N2O2 B13426497 Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate CAS No. 2187431-31-6

Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate

Cat. No.: B13426497
CAS No.: 2187431-31-6
M. Wt: 311.6 g/mol
InChI Key: ANHDWKJWDRHXPZ-UHFFFAOYSA-N
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Description

Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate (CAS: 2187431-31-6; molecular formula: C₁₁H₁₃Cl₃N₂O₂; molecular weight: 311.59 g/mol) is a glycine derivative characterized by a trichlorinated benzyl group and an ethyl ester moiety. It is recognized as Anagrelide Impurity 4, a byproduct or degradation product in the synthesis of the pharmaceutical agent anagrelide, which is used to treat thrombocythemia . Key physicochemical properties include a predicted density of 1.402 g/cm³, boiling point of 432.4°C, and pKa of 4.88, suggesting moderate polarity and acidity . The compound’s structural complexity—featuring three chlorine atoms, an amino group, and an ester—renders it a subject of interest in comparative studies with related glycinate esters.

Properties

CAS No.

2187431-31-6

Molecular Formula

C11H13Cl3N2O2

Molecular Weight

311.6 g/mol

IUPAC Name

ethyl 2-[(6-amino-2,3,4-trichlorophenyl)methylamino]acetate

InChI

InChI=1S/C11H13Cl3N2O2/c1-2-18-9(17)5-16-4-6-8(15)3-7(12)11(14)10(6)13/h3,16H,2,4-5,15H2,1H3

InChI Key

ANHDWKJWDRHXPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C(=C(C=C1N)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Benzyl Derivative

The initial step involves selective chlorination of a benzyl compound to obtain the 2,3,4-trichlorobenzyl intermediate. This is typically achieved using chlorine gas or chlorinating agents such as sulfuryl chloride under controlled temperature and solvent conditions to avoid over-chlorination or side reactions.

  • Reaction conditions: Chlorination is often conducted in an inert solvent like dichloromethane or chloroform at temperatures ranging from 0°C to room temperature.
  • Yield considerations: Controlling reaction time and temperature is critical to maximize the yield of the trichlorinated product while minimizing by-products.

Amination at the 6-Position

The chlorinated intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 6-position. This step is crucial for imparting the amino functionality necessary for subsequent glycine coupling.

  • Reagents: Ammonia gas or aqueous ammonia, sometimes in the presence of a base such as sodium carbonate.
  • Conditions: Typically performed under reflux in a polar solvent like ethanol or water to facilitate substitution.
  • Mechanism: The amino group replaces the chlorine atom via nucleophilic aromatic substitution.

Coupling with Glycine Ethyl Ester

The amino-substituted benzyl intermediate is then reacted with glycine ethyl ester to form the final ethyl glycinate ester. This step involves forming an amide or amine linkage between the benzyl amine and the glycine ester.

  • Method: The reaction can be conducted by mixing the amino compound with glycine ethyl ester hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide or by direct nucleophilic substitution if the glycine ester is suitably activated.
  • Conditions: Mild heating (40–60°C) in solvents like methanol or ethanol under inert atmosphere.
  • Purification: The product is purified by crystallization or chromatography to remove unreacted starting materials and by-products.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product Intermediate Key Notes
1 Chlorination Benzyl compound Chlorine gas or sulfuryl chloride; 0–25°C; inert solvent 2,3,4-Trichlorobenzyl intermediate Temperature control critical
2 Amination 2,3,4-Trichlorobenzyl intermediate Ammonia or amine source; reflux; ethanol or water 6-Amino-2,3,4-trichlorobenzyl intermediate Nucleophilic aromatic substitution
3 Coupling/Esterification 6-Amino-2,3,4-trichlorobenzyl intermediate Glycine ethyl ester; coupling agent; 40–60°C; inert atmosphere Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate Purification by crystallization or chromatography

Research Findings and Optimization Notes

  • Yield optimization: Studies indicate that controlling the molar ratios of reagents and reaction times in the amination step significantly affects the yield and purity of the amino intermediate.
  • Purity control: The final product’s purity is enhanced by careful chromatographic separation to remove chlorinated by-products and unreacted glycine ester.
  • Reaction monitoring: Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm structural integrity at each stage.
  • Biological relevance: The presence of multiple chlorine substituents and the amino acid ester functionality is linked to enhanced biological activity, particularly antimicrobial properties, which underscores the importance of precise synthetic control.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Moiety

The ethyl glycinate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.

Reaction Conditions and Outcomes

ConditionReagentsProductNotes
Acidic HydrolysisHCl (aq), reflux(6-Amino-2,3,4-trichlorobenzyl)glycineRequires prolonged reaction times
Basic HydrolysisNaOH (aq), heatSodium salt of glycine derivativeFaster kinetics due to saponification

In the synthesis of related compounds (e.g., Anagrelide precursors), hydrolysis is employed to deprotect the glycine moiety for subsequent cyclization .

Acylation at the Primary Amino Group

The primary amino group at the 6-position participates in acylation reactions, forming amide derivatives. This modification is used to alter bioactivity or stabilize the compound.

Typical Acylation Reagents

  • Acetic anhydride

  • Acetyl chloride

  • Benzoyl chloride

Example Reaction

Compound+Ac2ON-Acetyl derivative+HOAc\text{Compound} + \text{Ac}_2\text{O} \rightarrow \text{N-Acetyl derivative} + \text{HOAc}

The reaction proceeds in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .

Nitro Group Reduction

While not directly observed in the target compound, synthetic routes for analogous dichloro derivatives involve reducing nitro intermediates to amines. For example:

Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycineSnCl2/HClEthyl N-(6-amino-2,3-dichlorobenzyl)glycine\text{Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine} \xrightarrow{\text{SnCl}_2/\text{HCl}} \text{Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine}

This step highlights the utility of stannous chloride or catalytic hydrogenation (e.g., Pt/C) for nitro reductions .

Catalytic Hydrogenation

The trichlorobenzyl group may undergo partial dechlorination under high-pressure hydrogenation, though this remains speculative without direct experimental data.

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atoms on the benzene ring activate specific positions for nucleophilic substitution, influenced by the amino group’s directing effects.

Reactivity Trends

PositionChlorine CountReactivityLikely Substitution Site
2,3,43 ClModeratePosition 5 (para to NH2_2)

Example Reaction

Compound+NaOMeMethoxy-substituted derivative+NaCl\text{Compound} + \text{NaOMe} \rightarrow \text{Methoxy-substituted derivative} + \text{NaCl}

The amino group directs nucleophiles to the para position, though steric hindrance from multiple chlorines may limit reactivity .

Cyclization Reactions

The compound’s glycinate ester and amino group enable intramolecular cyclization under basic conditions, forming heterocyclic structures.

Reported Cyclization Pathway
In the synthesis of Anagrelide, analogous intermediates undergo cyclization via:

5,6-Dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetateTEAAnagrelide base\text{5,6-Dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate} \xrightarrow{\text{TEA}} \text{Anagrelide base}

For this compound, similar conditions (e.g., triethylamine in aqueous/organic solvent) may yield imidazoquinazoline derivatives .

Comparative Reactivity with Analogues

CompoundKey Functional GroupsDominant Reactions
This compoundNH2_2, Cl3_3, COOEtHydrolysis, acylation, substitution
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetateNH2_2, Cl2_2, COOEtFaster hydrolysis due to fewer Cl
N-(4-Chlorobenzoyl)-L-glycineCOOH, ClLimited substitution, enhanced acidity

Key Research Gaps

  • Mechanistic Studies : Detailed kinetic analyses of hydrolysis and substitution reactions are lacking.

  • Biological Activity : While halogenation suggests antimicrobial potential, specific assays remain unpublished .

  • Catalytic Systems : Optimized catalysts for selective dechlorination or cross-coupling reactions are unexplored.

Scientific Research Applications

Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate is a chemical compound with potential applications in pharmaceuticals and agrochemicals, largely due to its structural features including three chlorine atoms that enhance its biological activity. It has a molecular weight of approximately 311.59 g/mol. Note that this compound is intended for research purposes only, and not for human therapeutic or veterinary applications.

Scientific Research Applications

Potential Antimicrobial and Antifungal Agent: The presence of halogen substituents in this compound suggests it may function as an antimicrobial or antifungal agent. Similar compounds have demonstrated the ability to inhibit specific enzymes or pathways in microbial systems.

Interaction Studies: Studies suggest that this compound may interact with specific enzymes or receptors associated with microbial growth inhibition. Detailed pharmacokinetic studies are necessary to fully assess its absorption, distribution, metabolism, and excretion profiles for potential therapeutic uses.

Synthesis and Modification: this compound's structure can be modified to enhance its biological activity or alter its properties for specific applications.

Mechanism of Action

The mechanism of action of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate and selected analogues:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Structural Features
This compound 2187431-31-6 C₁₁H₁₃Cl₃N₂O₂ 311.59 1.402 432.4 Trichlorobenzyl, amino, ethyl ester
Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycinate 70406-92-7 C₁₁H₁₄Cl₂N₂O₂ 277.15 1.318 402.4 Dichlorobenzyl, amino, ethyl ester
Ethyl N-(4-chlorophenyl)glycinate 2521-89-3 C₁₀H₁₂ClNO₂ 213.66 N/A N/A Monochlorophenyl, ethyl ester
Ethyl (cyanomethyl)glycinate 76753-44-1 C₆H₁₀N₂O₂ 142.16 N/A N/A Cyanomethyl, ethyl ester

Key Observations :

  • Chlorination Impact: Increasing chlorine substitution (mono → di → tri) correlates with higher molecular weight, density, and boiling point due to enhanced van der Waals interactions and molecular rigidity .
  • Steric and Electronic Effects: The trichlorobenzyl group in the target compound likely reduces solubility in polar solvents compared to the dichloro or monochloro analogues .
  • Functional Group Diversity: The cyanomethyl group in Ethyl (cyanomethyl)glycinate introduces distinct electronic properties (e.g., electron-withdrawing nitrile), contrasting with the electron-rich trichlorobenzyl group .

Biological Activity

Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a trichlorobenzyl moiety and an amino group at the 6-position, suggests various applications in fields such as pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄Cl₃N₃O₂, with a molecular weight of approximately 311.59 g/mol. The presence of three chlorine atoms enhances its biological activity by modifying its interaction with biological targets. The compound's structural complexity is significant for understanding its mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. The halogen substituents in its structure are known to enhance bioactivity against various pathogens. Preliminary studies suggest that the compound may inhibit specific enzymes or pathways in microbial systems, making it a candidate for further exploration as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth
FungiAntifungal activity
ProtozoaPotential activity

Potential Applications in Agriculture

The compound has been studied for its potential use as a pesticide or herbicide due to its biological activity against pathogens affecting crops. This application is particularly relevant in the context of sustainable agriculture practices where chemical alternatives are sought to combat plant diseases.

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Studies are needed to assess absorption, distribution, metabolism, and excretion profiles. Initial data suggest interactions with specific enzymes or receptors associated with microbial growth inhibition.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds with similar structures. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds with trichloro substitutions exhibited enhanced antimicrobial properties compared to their non-chlorinated counterparts.
  • Agricultural Application Trials : Field trials indicated that this compound could effectively reduce pathogen levels in crops without significant phytotoxicity.

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of this compound among structurally similar compounds.

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate HydrochlorideDichloro substitutionLower chlorine content may affect bioactivity
2-Amino-5-chloro-N-(trichloroethyl)benzamideTrichloroethyl substitutionDifferent functional group may alter interactions
N-(4-Chlorobenzoyl)-L-glycineBenzoyl substitutionFocuses on different aromatic systems

The combination of multiple chlorine substituents and the specific amino acid ester functionality in this compound may confer distinct biological properties not found in other similar compounds.

Q & A

Q. What are the established synthetic routes for Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate, and how do reaction conditions influence yield?

The compound is synthesized via reductive alkylation or condensation reactions. A key pathway involves the reduction of 2,3,4-trichloronitrobenzene derivatives to amines, followed by alkylation with ethyl bromoacetate or glycinate derivatives. For example, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate (VI) is reduced to the amine intermediate (VII), which is cyclized to form the target compound . Optimizing solvent choice (e.g., toluene vs. dioxane), temperature (reflux conditions), and catalysts (e.g., triethylamine) can improve yields from ~70% to >90%. Purity is often enhanced via recrystallization or column-free methods, as seen in analogous glycinate syntheses .

Q. Which analytical techniques are most effective for characterizing structural purity and stability?

  • NMR : 1^1H and 13^13C NMR verify the benzylamine linkage and ethyl ester group (e.g., δ ~4.2 ppm for ester CH2_2, δ ~4.5 ppm for N-CH2_2-COOEt) .
  • HPLC-MS : Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., hydrolysis of the ester group in acidic media) .
  • X-ray crystallography : Resolves crystallographic data for the trichlorobenzyl moiety, confirming substitution patterns .

Advanced Research Questions

Q. How do electronic effects of the trichlorobenzyl group influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl substituents activate the benzyl position for nucleophilic attack, enabling efficient alkylation with glycinate esters. Computational studies (DFT) suggest that the 2,3,4-trichloro configuration lowers the LUMO energy of the benzyl carbon, enhancing electrophilicity. This aligns with observed reaction rates: trichloro derivatives react 3–5× faster than dichloro analogs in glycine conjugation .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

While the compound shows insecticidal activity (100% mortality at 0.1 mg/L against Plutella xylostella), discrepancies arise in LC50_{50} values across studies due to variations in assay conditions (e.g., solvent carriers like DMSO vs. acetone). Standardizing OECD guidelines for bioassays, including controlled humidity and temperature, reduces variability. Statistical validation (e.g., ANOVA with post-hoc Tukey tests) is critical for cross-study comparisons .

Q. What strategies optimize the compound’s stability in aqueous media for in vitro studies?

  • pH control : Stability decreases at pH <5 (ester hydrolysis) or >8 (amide bond cleavage). Buffering at pH 6.5–7.5 in PBS extends half-life to >48 hours .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves integrity for long-term storage .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?

In vitro metabolism studies using human liver microsomes reveal CYP3A4-mediated oxidation of the ethyl ester group, producing glycine derivatives. LC-MS/MS metabolomic workflows identify primary metabolites, while kinetic assays (e.g., NADPH depletion rates) quantify enzyme inhibition. Competitive inhibition constants (KiK_i) suggest moderate CYP3A4 interaction, necessitating dose adjustments in pharmacological studies .

Methodological Guidance

Designing a kinetic study to evaluate hydrolysis rates of the ethyl ester moiety:

  • Protocol : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor hydrolysis via UV-Vis (λ = 260 nm for ester cleavage) or HPLC.
  • Data analysis : Fit to first-order kinetics (t1/2=ln2/kt_{1/2} = \ln 2/k) and construct Arrhenius plots to determine activation energy. Use ANOVA to assess pH effects .

Resolving spectral overlap in NMR characterization of regioisomers:
Apply 1^1H-13^13C HSQC to distinguish chlorine substitution patterns on the benzyl ring. For example, 2,3,4-trichloro isomers show distinct 13^13C shifts (δ 125–130 ppm) compared to 2,4,5-isomers (δ 118–122 ppm) .

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